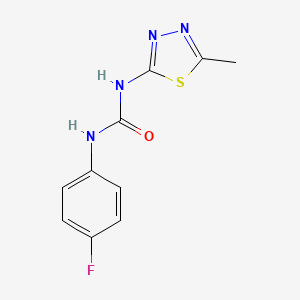![molecular formula C16H20N4O3S B5706314 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)
4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine, also known as MAT, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. MAT is a member of the 1,2,4-triazole family of compounds, which have been shown to have a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. In
Mechanism of Action
The mechanism of action of 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is not fully understood, but it is thought to involve the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antimicrobial, anticancer, anti-inflammatory, and analgesic properties, this compound has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, this compound has a low toxicity profile, which allows for higher concentrations to be used in experiments without causing harm to cells or organisms. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine. One area of interest is in the development of new antimicrobial agents based on this compound. Further investigation into the mechanism of action of this compound may also lead to the development of new therapeutic agents for the treatment of cancer, inflammation, and pain. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in clinical settings. Overall, this compound has shown great potential as a versatile and effective compound for use in scientific research.
Synthesis Methods
The synthesis of 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine involves the reaction of 4-(morpholin-4-yl)butan-2-one with 5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a suitable candidate for scientific research.
Scientific Research Applications
4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been shown to have a variety of potential applications in scientific research. One area of interest is in the development of new antimicrobial agents. This compound has been shown to have potent antimicrobial activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-19-15(12-4-3-5-13(10-12)22-2)17-18-16(19)24-11-14(21)20-6-8-23-9-7-20/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABZMJXRRFAIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5706244.png)


![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![2,2,2-trichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5706277.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)

![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)


